molecular formula C7H6BrNO2 B1593167 Methyl 4-bromopyridine-3-carboxylate CAS No. 1043419-29-9

Methyl 4-bromopyridine-3-carboxylate

Cat. No.: B1593167
CAS No.: 1043419-29-9
M. Wt: 216.03 g/mol
InChI Key: SZPKROSXWRBYQI-UHFFFAOYSA-N
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Description

Methyl 4-bromopyridine-3-carboxylate is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the 4-position and a carboxylate ester group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromopyridine-3-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl nicotinate (methyl pyridine-3-carboxylate) using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to achieve high yields.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromopyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a standard reagent for ester reduction.

Major Products:

    Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the primary products.

    Reduction Reactions: The major product is 4-bromopyridine-3-methanol.

Scientific Research Applications

Methyl 4-bromopyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Methyl 4-bromopyridine-3-carboxylate can be compared with other similar compounds such as:

    Methyl 5-bromopyridine-3-carboxylate: Similar structure but with the bromine atom at the 5-position, leading to different reactivity and applications.

    Methyl 4-chloropyridine-3-carboxylate: Chlorine instead of bromine, which affects the compound’s reactivity and the types of reactions it undergoes.

    Methyl 4-fluoropyridine-3-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPKROSXWRBYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634102
Record name Methyl 4-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043419-29-9
Record name Methyl 4-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-BROMOPYRIDINE-3-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromonicotinic acid (16.8 g, 83.2 mmol, 1.0 eq.) in DCM (250 mL) at 0° C. was added DMAP (1.0 g, 8.2 mmol, 0.1 eq.). MeOH (2.7 g, 83.7 mmol, 1.0 eq.) was added dropwise with stirring at 0° C. EDC (16.8 g, 87.6 mmol, 1.1 eq.) was then added. The resulting solution was stirred for 3 hours at 0° C. The reaction was then quenched with water (100 mL). The resulting solution was extracted with DCM. The organic layer was washed with saturated aqueous NaCl (3×100 mL), dried over anhydrous Na2SO4 and concentrated under vacuum to yield 4-bromonicotinic acid methyl ester (8.2 g) as a yellow oil.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
16.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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